![molecular formula C14H22N4O B6484016 N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549039-16-7](/img/structure/B6484016.png)

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

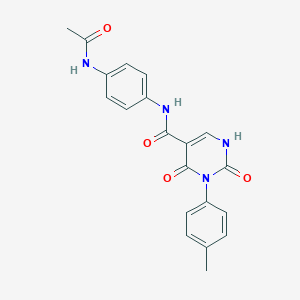

This compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It’s also a derivative of piperidine, a common organic compound that forms the structural basis of many alkaloids and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the pyrimidine ring, the piperidine ring, and the acetamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

- Pirimicarb is a well-known insecticide used to control aphids on vegetable, cereal, and orchard crops. It functions by inhibiting acetylcholinesterase activity, disrupting the nervous system of pests .

- Research has identified certain compounds capable of scavenging reactive dicarbonyl compounds like Methylglyoxal (MG) . These compounds are involved in the formation of advanced glycation end products (AGEs) associated with diabetic complicationsPirimicarb may play a role in this context.

- A solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was achieved by grinding 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .

- Regulatory bodies such as the European Food Safety Authority (EFSA) conduct risk assessments for active substances like pirimicarb . These assessments cover aspects like identity, physical properties, toxicokinetics, acute and long-term toxicity, reproductive toxicity, and neurotoxicity .

- Pirimicarb may have potential medical applications, although further studies are needed. These could include exploring its effects on human health, acceptable daily intake, and dermal absorption .

- While not directly a scientific research application, understanding the environmental impact of pirimicarb is crucial. Data alerts and regulatory status assessments help evaluate its implications for human health, biodiversity, and the environment .

Insecticide and Pest Control

Scavenging Reactive Compounds

Synthesis of Pyrazoles

Toxicology and Risk Assessment

Medical Applications

Environmental Impact

Wirkmechanismus

Target of Action

The primary target of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by the compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells where PKB signaling is often deregulated . This can result in the inhibition of tumor growth .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBXXPVSDZSPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483934.png)

![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483949.png)

![(2Z)-6-chloro-2-[(2-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483957.png)

![(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483959.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6483970.png)

![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)

![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)

![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)

![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)

![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)